

# Application Notes and Protocols for Calculating Dose Distribution of Ruthenium-106 Plaques

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the accurate calculation of dose distribution for **Ruthenium-106** (Ru-106) ophthalmic plaques. Accurate dosimetry is critical for the effective treatment of ocular tumors, such as uveal melanoma, while minimizing damage to surrounding healthy tissues.[1][2][3]

**Ruthenium-106** is a beta-emitting radionuclide with a half-life of approximately 373.6 days.[4] [5] It decays to Rhodium-106 (Rh-106), which is also a beta emitter with a much shorter half-life and a higher maximum energy (3.54 MeV).[2][4][6] This characteristic steep dose gradient makes Ru-106 plaques suitable for treating tumors up to 5-6 mm in thickness.[4][7]

### Physical Characteristics of Ruthenium-106 Plaques

Ru-106 plaques, commonly manufactured by companies like Eckert & Ziegler BEBIG, consist of a thin film of **Ruthenium-106** encapsulated in silver.[8] The backing is typically 0.7 mm of silver, with a 0.1 mm silver front window.[1][6] Various models are available (e.g., CCA, CCB, CGD, CIB, COB, COD) designed for different tumor sizes and locations.[1][6]

### **Methodologies for Dose Distribution Calculation**

Accurate dose calculation for Ru-106 plaques can be achieved through experimental measurements and computational modeling. The most common and reliable methods are:



- Monte Carlo (MC) Simulations: Considered the gold standard for accurate dose calculations in complex geometries like ophthalmic brachytherapy.
- Radiochromic Film Dosimetry: Offers high spatial resolution, making it well-suited for the steep dose gradients of beta-emitting sources.[1][4][9]
- Thermoluminescent Dosimeters (TLDs) and other point dosimeters: Used for dose verification at specific points.[4]

### **Experimental Protocol: Radiochromic Film Dosimetry**

This protocol outlines the steps for measuring the 2D dose distribution of a Ru-106 plaque using radiochromic film (e.g., Gafchromic EBT3).

#### Materials:

- Ruthenium-106 plaque
- Radiochromic film (e.g., Gafchromic EBT3)
- Water-equivalent phantom (e.g., Solid Water®, PMMA)
- High-resolution flatbed scanner
- Film analysis software

#### Procedure:

- Phantom Setup:
  - Construct a phantom that allows for precise positioning of the radiochromic film at various depths relative to the plaque surface.
  - Ensure the phantom material is water-equivalent to accurately simulate tissue.
  - A common setup involves a small water tank or stacked slabs of solid water with cutouts for the plaque and film.[10]
- Film Calibration:



- Irradiate several pieces of film from the same batch with known doses from a calibrated radiation source (e.g., a linear accelerator with 6 MeV electrons).[4]
- This creates a calibration curve of optical density versus absorbed dose.
- Film Irradiation:
  - Carefully place a piece of radiochromic film at a specific depth within the phantom, perpendicular to the central axis of the Ru-106 plaque.[10]
  - Expose the film for a predetermined time, ensuring the dose delivered is within the usable range of the film.
  - Repeat the irradiation for multiple depths to obtain a complete depth-dose profile.
- Film Scanning and Analysis:
  - Scan the irradiated films and the calibration films using a high-resolution flatbed scanner. It
    is recommended to wait at least 24 hours post-irradiation to allow for color development to
    stabilize.
  - Analyze the scanned images using software to convert the optical density of the irradiated films into a 2D dose distribution using the calibration curve.

### **Computational Protocol: Monte Carlo Simulation**

This protocol provides a general workflow for calculating the dose distribution of a Ru-106 plaque using Monte Carlo simulation toolkits like Geant4 or PENELOPE.[2][11]

#### Software and Libraries:

- Monte Carlo simulation toolkit (e.g., Geant4, PENELOPE, MCNP)[2][6][8]
- Physics libraries for low-energy electromagnetic interactions.

#### Procedure:

Geometry Modeling:



- Accurately model the geometry of the Ru-106 plaque, including the silver backing, the active Ru-106/Rh-106 layer, and the silver window.[6][8]
- Model the phantom (typically water or a detailed eye model) in which the dose distribution will be calculated.[8][12]

#### Source Definition:

- Define the radioactive source as a uniform distribution of Ru-106 within the active layer.[8]
- Include the complete beta decay spectra of both Ru-106 and its daughter nuclide Rh-106,
   as the latter contributes significantly to the therapeutic dose.[2][6][8]

#### Physics Processes:

- Select the appropriate physics list that accurately models the transport of electrons and photons through the materials involved. This should include processes like multiple scattering, bremsstrahlung, and ionization.
- Simulation Execution and Data Scoring:
  - Run the simulation for a sufficiently large number of primary particles to achieve a low statistical uncertainty (typically below 3%) in the regions of interest.[1][6]
  - Score the absorbed dose in a 3D grid (voxels) within the phantom to obtain the dose distribution.

#### Data Analysis:

- Analyze the simulation output to generate percentage depth dose (PDD) curves, off-axis profiles, and isodose distributions.
- The results can be compared with experimental data or data provided by the manufacturer for validation.[6]

## **Quantitative Data Summary**



The following tables summarize key dosimetric data for various BEBIG Ru-106 plaque models, compiled from published studies. These values are essential for treatment planning and verification.

| Plaque Model                 | Active Diameter (mm) | Application                     |
|------------------------------|----------------------|---------------------------------|
| CCA                          | 14.30                | Tumors of the uvea              |
| ССВ                          | 19.80                | Tumors of the uvea              |
| CGD                          | 21.30                | Tumors of the uvea              |
| CIB                          | 17.80                | Tumors near the iris            |
| СОВ                          | 15.40                | Tumors close to the optic nerve |
| COD                          | 19.80                | Tumors close to the optic nerve |
| Data assumed from Assumed at |                      |                                 |

Data sourced from Arjmand et

al. (2022)[13]

| Plaque Model                                        | Absolute Dose Rate at 2 mm depth (mGy/min) - EBT3 Film |
|-----------------------------------------------------|--------------------------------------------------------|
| CCA                                                 | 79.4                                                   |
| ССВ                                                 | 81.0                                                   |
| CGD                                                 | 78.6                                                   |
| CIB                                                 | 62.2                                                   |
| СОВ                                                 | 75.2                                                   |
| COD                                                 | 81.2                                                   |
| Data sourced from Arjmand et al. (2022)[6][13] [14] |                                                        |



| Plaque Model                                    | On-axis Reference Absorbed Dose Rate at<br>1 mm depth (mGy/min-MBq) - Monte Carlo |
|-------------------------------------------------|-----------------------------------------------------------------------------------|
| BEBIG CCA                                       | 10.712 ± 0.003                                                                    |
| BARC                                            | 10.194 ± 0.003                                                                    |
| Data sourced from Shrivastava et al. (2025)[12] |                                                                                   |

## **Quality Assurance and Dose Verification**

A robust quality assurance (QA) program is essential to ensure the safe and effective use of Ru-106 plaques. Key QA steps include:

- Source Calibration Verification: Upon receipt of a new plaque, the vendor's calibration
  certificate should be verified.[4] This can be done using a calibrated well-type ionization
  chamber or by performing dose measurements in a phantom and comparing them to the
  manufacturer's data.[10]
- Regular Dosimetry Checks: Periodic checks of the plaque's output should be performed to account for radioactive decay.
- Treatment Planning System (TPS) Commissioning: The TPS used for calculating treatment times and dose distributions must be commissioned by comparing its calculations with experimental measurements or Monte Carlo simulations.[1][15]

### **Visualizations**

The following diagrams illustrate the workflow for dose calculation and the physical interactions of beta particles.





Click to download full resolution via product page

Caption: Workflow for Ru-106 Plaque Dose Distribution Calculation.





Click to download full resolution via product page

Caption: Beta Particle Interaction Pathway in Tissue.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Dosimetric Investigation of Six Ru-106 Eye Plaques by EBT3 Radiochromic Films and Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monte Carlo Computation of Dose-Volume Histograms in Structures at Risk of an Eye Irradiated with Heterogeneous Ruthenium-106 Plaques PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-106 brachytherapy for thick uveal melanoma: reappraisal of apex and base dose radiation and dose rate PMC [pmc.ncbi.nlm.nih.gov]



- 4. inis.iaea.org [inis.iaea.org]
- 5. Quantifying the effect of eccentric ruthenium plaque placement on tumor volume dose [termedia.pl]
- 6. Dosimetric Investigation of Six Ru-106 Eye Plaques by EBT3 Radiochromic Films and Monte Carlo Simulation [jbpe.sums.ac.ir]
- 7. Ruthenium-106 brachytherapy in treatment of uveal melanoma: 50 years of use! | BIO Web of Conferences [bio-conferences.org]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dosimetric Investigation of Six Ru-106 Eye Plaques by EBT3 Radiochromic Films and Monte Carlo Simulation [journals.sums.ac.ir]
- 15. 3D dosimetry on Ru-106 plaque for ocular melanoma treatments [inis.iaea.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Calculating Dose Distribution of Ruthenium-106 Plaques]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b088614#calculating-dose-distribution-for-ruthenium-106-plaques]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com